5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the initial formation of the benzylpiperidine intermediate, followed by its coupling with a benzodiazole derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like hydrogenation, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound may leverage large-scale organic synthesis techniques, optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in areas like pain management and neurological disorders.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of ion channels and receptors in the nervous system, influencing physiological processes such as pain perception, mood regulation, and memory formation . The exact molecular targets and pathways are still under investigation, but its binding to sigma-1 receptors and modulation of ion channel activity are key areas of focus .
Comparison with Similar Compounds
Similar Compounds
5-(4-benzylpiperidine-1-carbonyl)-N,N-dimethyl-3-thiophenesulfonamide: This compound shares a similar benzylpiperidine core but differs in its additional functional groups and overall structure.
5-(4-benzylpiperidine-1-carbonyl)-1H-indole:
Uniqueness
What sets 5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole apart is its unique combination of a benzylpiperidine moiety with a tetrahydrobenzodiazole core. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(17-6-7-18-19(13-17)22-14-21-18)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNNMMQWILVJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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